6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester
Description
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is a boronic acid derivative with a pinacol ester protecting group. Its structure features a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 6-, 3-, and 2-positions, respectively. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility, making it a critical intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials .
Properties
IUPAC Name |
2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO3/c1-9-11(17-6)8-7-10(16)12(9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKSFLZFRKEULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201137537 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-66-1 | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201137537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester typically involves the borylation of the corresponding aryl halide. A common method includes the reaction of 6-bromo-3-methoxy-2-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4, Pd(OAc)2)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), toluene, ethanol
Conditions: Inert atmosphere (e.g., nitrogen or argon), elevated temperatures (50-100°C)
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester is extensively used in scientific research due to its versatility in forming carbon-carbon bonds. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: Employed in the development of bioconjugates and probes for biological studies.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The primary mechanism by which 6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester exerts its effects is through the Suzuki-Miyaura cross-coupling reaction . This involves the transmetalation of the boronic ester with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The molecular targets in this process are the aryl or vinyl halides, which undergo oxidative addition to the palladium catalyst, facilitating the coupling reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Pinacol Esters
Substituent Effects on Reactivity and Stability
Halogen Substituents
- However, bromine at the 6-position may sterically hinder cross-coupling . Safety: Labeled with H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) hazards .
- 6-Bromo-2-fluoro-3-iodophenylboronic acid, pinacol ester (CAS 2121512-15-8): Molecular Formula: C₁₂H₁₄BBrFIO₂ Key Differences: The 3-iodo group introduces significant steric bulk and polarizability, which may reduce solubility in nonpolar solvents but enhance reactivity in halogen-bonding interactions .
Methoxy vs. Alkyl/Chloro Substituents
- Methoxy at the 2-position may stabilize the intermediate via resonance .
2-Bromo-6-chloro-3-methylphenylboronic acid, pinacol ester :
Solubility and Physical Properties
Spectroscopic Differentiation
¹H NMR :
- All pinacol esters show a singlet for the 12 pinacol methyl protons at δ 1.34–1.38 .
- This compound : Aromatic protons and methoxy/methyl groups would appear as distinct singlets or doublets in δ 6.5–8.0, with methoxy at δ ~3.6.
- 6-Bromo-2-fluoro-3-methylphenylboronic acid, pinacol ester : Fluorine coupling splits aromatic proton signals into doublets or triplets .
¹³C NMR :
Reactivity in Cross-Coupling Reactions
Biological Activity
6-Bromo-3-methoxy-2-methylphenylboronic acid, pinacol ester (CAS No. 2096333-66-1) is an organoboron compound that has gained significant attention in organic synthesis and medicinal chemistry. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula: C14H20BBrO3
- Molecular Weight: 327.03 g/mol
- IUPAC Name: 2-(6-bromo-3-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The biological activity of this compound is primarily attributed to its role in the Suzuki-Miyaura cross-coupling reaction. The mechanism involves:
- Transmetalation: The boronic ester reacts with a palladium catalyst.
- Reductive Elimination: This step leads to the formation of biaryl products which are crucial for further biological applications.
1. Pharmaceutical Synthesis
This compound is extensively used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It facilitates the development of complex structures that can exhibit desired biological activities.
2. Bioconjugates and Probes
This compound is employed in the development of bioconjugates and probes for biological studies. These applications are vital in drug discovery and development processes.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the structure of boronic esters can significantly influence their biological activity. For instance, variations in substituents on the phenyl ring have been shown to enhance or diminish inhibitory activities against specific targets.
Table 2: Structure-Activity Relationships
| Compound Variation | Observed Activity | IC50 Value |
|---|---|---|
| Para-substituted derivatives | Increased activity against ZVpro | IC50: 1.42 μM |
| Hydroxymethyl substitutions | Enhanced activity observed | IC50: 0.52 μM |
| Furan or thiophene substituents | Significant activity reduction | IC50: >10 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
